molecular formula C6H4F3IN2O B2677262 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 2054953-30-7

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2677262
CAS No.: 2054953-30-7
M. Wt: 304.011
InChI Key: QPJLYNONWURNPS-UHFFFAOYSA-N
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Description

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with three distinct functional groups:

  • 2,2,2-Trifluoroethyl group at position 1: Introduces strong electron-withdrawing effects and lipophilicity.
  • Carbaldehyde at position 3: Provides a reactive site for condensation or nucleophilic addition reactions.

This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its trifluoroethyl group improves metabolic stability in drug candidates, while the aldehyde and iodo groups enable modular derivatization .

Properties

IUPAC Name

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-1-4(10)5(2-13)11-12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJLYNONWURNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aldehyde group can participate in oxidation reactions to form carboxylic acids or reduction reactions to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorine Chemistry: The trifluoroethyl group makes it valuable in the study of fluorine-containing compounds.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Biological Probes: Can be used in the design of probes for biological studies.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde largely depends on its application. In chemical reactions, the trifluoroethyl group acts as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. The iodine atom can participate in various substitution reactions, while the aldehyde group can undergo oxidation or reduction.

Comparison with Similar Compounds

Electron-Withdrawing Effects

  • The trifluoroethyl group in the target compound significantly increases electron withdrawal compared to the methyl group in 1-Methyl-4-iodo-1H-pyrazole. This enhances electrophilicity at the aldehyde and iodo positions, facilitating reactions like nucleophilic substitutions .
  • In contrast, the trifluoromethyl group in the sulfanyl-containing analog () exerts similar electronic effects but lacks the steric bulk of the trifluoroethyl chain .

Reactivity and Stability

  • However, its stability may be lower than bromo or chloro derivatives due to weaker C-I bond strength.
  • The sulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde increases solubility in polar solvents but introduces susceptibility to oxidation .

Physical Properties

  • The methyl-substituted analog (1-Methyl-4-iodo-1H-pyrazole) exhibits a higher melting point (150°C, dec.), likely due to tighter crystal packing from reduced steric hindrance . The trifluoroethyl group in the target compound may lower melting points due to increased hydrophobicity.

Biological Activity

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative notable for its unique structural features, including an iodine atom and a trifluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and antiviral properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

The molecular formula of this compound is C7H6F3IN2OC_7H_6F_3IN_2O with a molecular weight of approximately 268.00 g/mol. The compound's structure features a pyrazole ring substituted with an iodine atom at the 4-position and a trifluoroethyl group at the 1-position, along with an aldehyde functional group at the 3-position.

PropertyValue
Molecular Weight268.00 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is conducted in a solvent like dimethylformamide (DMF) at room temperature for several hours. Optimizing reaction conditions is critical for achieving high yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In laboratory studies, compounds similar to this compound have shown effectiveness against various bacterial strains. This antimicrobial activity is attributed to the electron-withdrawing nature of the trifluoroethyl group and the overall stability provided by the pyrazole ring structure.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The presence of the iodine atom may enhance this inhibitory effect by influencing the compound's interaction with COX enzymes.

Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties. The mechanism of action could involve interference with viral replication processes or modulation of host immune responses. Further investigation is required to elucidate the specific pathways involved.

Study on Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of pyrazole derivatives found that compounds similar to this compound effectively reduced inflammation markers in vitro. The study suggested that these compounds could be developed into therapeutic agents for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Iodination : Introduce iodine at the pyrazole C4 position using iodinating agents (e.g., NIS or KI) under controlled conditions.
  • Trifluoroethylation : React a precursor (e.g., 1H-pyrazole-3-carbaldehyde) with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ to install the trifluoroethyl group at N1 .
  • Purification : Recrystallization from ethanol or column chromatography is typically used to isolate the product, with yields ranging from 70–78% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-I bond (~500 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons, such as the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoroethyl CF₃ group (δ ~120–125 ppm for ¹⁹F NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by comparing calculated vs. experimental C/H/N values .

Q. How does the aldehyde group influence reactivity in downstream applications?

The aldehyde moiety enables:

  • Condensation Reactions : Formation of hydrazones (with hydrazines) or oximes (with hydroxylamines) for heterocyclic synthesis .
  • Cross-Coupling : Participation in Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at the aldehyde position .

Advanced Research Questions

Q. How can reaction conditions be optimized to balance iodination efficiency and selectivity?

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-iodination) .
  • Catalyst Screening : Use Pd/Cu catalysts for regioselective iodination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reactivity .
  • Monitoring : TLC or in-situ IR tracks reaction progress to avoid decomposition .

Q. How to resolve contradictions in spectral data (e.g., tautomerism or impurity signals)?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity .
  • X-ray Crystallography : Provides unambiguous structural confirmation, especially for tautomeric forms .
  • HPLC-PDA/MS : Detects and quantifies impurities (e.g., unreacted starting materials) .

Q. What strategies enable the use of this compound in synthesizing fused heterocycles?

  • Cyclocondensation : React with hydrazines or amines under reflux (e.g., ethanol, acetic acid) to form pyrazolo-pyrazoles or pyrazolo-pyridines .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .
  • Post-Functionalization : Use the aldehyde as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to build complex architectures .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed elemental analysis results.

  • Possible Causes : Residual solvent, incomplete drying, or side products.
  • Resolution :
    • Repeat analysis after vacuum drying (60°C, 12 h).
    • Perform TGA to check for solvent loss .
    • Use preparative HPLC to isolate the pure compound and re-analyze .

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